1-(2,6-difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea
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Overview
Description
1-(2,6-difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with a difluorophenyl group and a thiazolyl group, which are further substituted with dimethoxyphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiazole derivative.
Urea Formation: The thiazole derivative is then reacted with 2,6-difluoroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or triphosgene to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2,6-difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of the difluorophenyl and thiazolyl groups may enhance its binding affinity and specificity towards these targets, modulating their activity and resulting in desired therapeutic outcomes.
Comparison with Similar Compounds
1-(2,6-difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)-3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)urea: Similar structure but with chlorine substituents instead of fluorine, which may affect its chemical reactivity and biological activity.
1-(2,6-Difluorophenyl)-3-(4-(3,4-dimethoxyphenyl)imidazol-2-yl)urea: Contains an imidazole ring instead of a thiazole ring, potentially altering its interaction with molecular targets.
1-(2,6-Difluorophenyl)-3-(4-(3,4-dimethoxyphenyl)oxazol-2-yl)urea: Features an oxazole ring, which may influence its chemical and biological properties.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S/c1-25-14-7-6-10(8-15(14)26-2)13-9-27-18(21-13)23-17(24)22-16-11(19)4-3-5-12(16)20/h3-9H,1-2H3,(H2,21,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUABXFBGIHSDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)NC3=C(C=CC=C3F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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